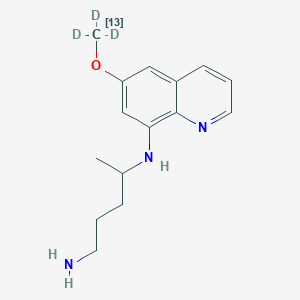
Primaquine-13CD3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Primaquine-13CD3 is a deuterium and carbon-13 labeled derivative of Primaquine, an antimalarial drug. Primaquine is primarily used to treat and prevent malaria caused by Plasmodium vivax and Plasmodium ovale. The labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Primaquine due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
Primaquine-13CD3 is synthesized by incorporating deuterium and carbon-13 into the Primaquine molecule. The synthesis involves the following steps:
Starting Material: The synthesis begins with commercially available Primaquine.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through hydrogen-deuterium exchange reactions. This can be achieved using deuterated solvents and catalysts under specific conditions.
Carbon-13 Labeling: Carbon-13 is incorporated into the molecule using carbon-13 labeled reagents. This step often involves the use of carbon-13 labeled formaldehyde or other carbon-13 labeled compounds in the presence of catalysts.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Primaquine are subjected to deuterium and carbon-13 labeling reactions.
Purification: The labeled compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Quality Control: The final product undergoes rigorous quality control to confirm the incorporation of deuterium and carbon-13 and to ensure the absence of impurities.
化学反应分析
Types of Reactions
Primaquine-13CD3 undergoes various chemical reactions, including:
Oxidation: Primaquine can be oxidized to form quinone-imine derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Primaquine can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Quinone-imine derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Primaquine-13CD3 has several scientific research applications, including:
Pharmacokinetic Studies: The labeled compound is used to study the absorption, distribution, metabolism, and excretion of Primaquine in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to trace metabolic pathways and identify metabolites in vivo and in vitro.
Drug Development: The compound is used in drug development to optimize the pharmacokinetic properties of Primaquine and related compounds.
Biological Research: this compound is used to study the biological effects of Primaquine on malaria parasites and other pathogens.
Industrial Applications: The labeled compound is used in the development of analytical methods for quality control and regulatory compliance.
作用机制
Primaquine-13CD3 exerts its effects through several mechanisms:
Interference with Mitochondrial Function: Primaquine disrupts the mitochondrial function of malaria parasites, leading to the generation of reactive oxygen species and parasite death.
DNA Binding: The compound may bind to and alter the properties of protozoal DNA, affecting the replication and survival of the parasites.
Metabolic Activation: Primaquine is metabolized in the liver to form active metabolites that exert antimalarial effects.
相似化合物的比较
Primaquine-13CD3 is compared with other similar compounds, such as:
Tafenoquine: A longer-acting analog of Primaquine with a similar mechanism of action but a longer half-life.
Chloroquine: Another antimalarial drug that targets the blood stages of malaria parasites but does not affect the liver stages.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research.
属性
分子式 |
C15H21N3O |
|---|---|
分子量 |
263.36 g/mol |
IUPAC 名称 |
4-N-[6-(trideuterio(113C)methoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2+1D3 |
InChI 键 |
INDBQLZJXZLFIT-JVXUGDAPSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN |
规范 SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


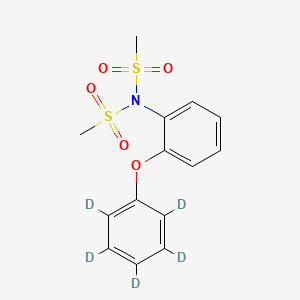
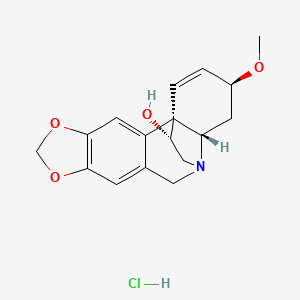



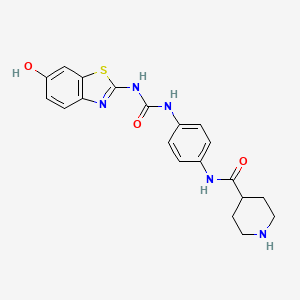

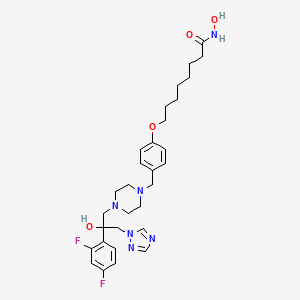
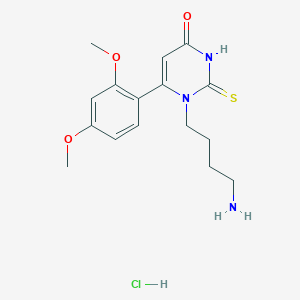
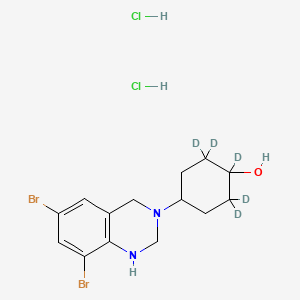
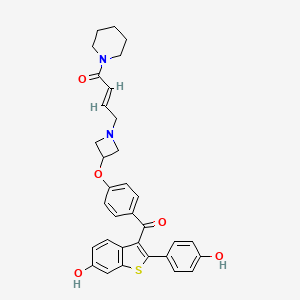
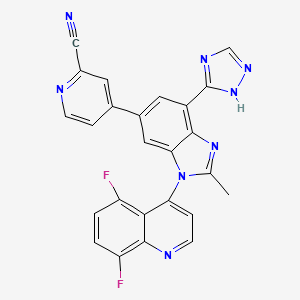
![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)

